
3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine is a chemical compound with the molecular formula C8H14F2N It is characterized by the presence of a cyclopropyl group and a difluoroethyl group attached to an azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine typically involves the reaction of cyclopropylamine with 2,2-difluoroethyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a controlled temperature. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the difluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidines or difluoroethyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluoroethyl group may enhance the compound’s stability and bioavailability, while the cyclopropyl group can influence its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Cyclopropyl-3-(2,2-difluoroethyl)pyrrolidine
- 3-Cyclopropyl-3-(2,2-difluoroethyl)piperidine
- 3-Cyclopropyl-3-(2,2-difluoroethyl)morpholine
Uniqueness
3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine is unique due to its azetidine ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures. The presence of the difluoroethyl group also enhances its chemical stability and potential biological activity.
Eigenschaften
Molekularformel |
C8H13F2N |
|---|---|
Molekulargewicht |
161.19 g/mol |
IUPAC-Name |
3-cyclopropyl-3-(2,2-difluoroethyl)azetidine |
InChI |
InChI=1S/C8H13F2N/c9-7(10)3-8(4-11-5-8)6-1-2-6/h6-7,11H,1-5H2 |
InChI-Schlüssel |
QFFNJCXVTOUXQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2(CNC2)CC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


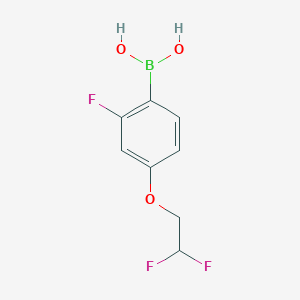
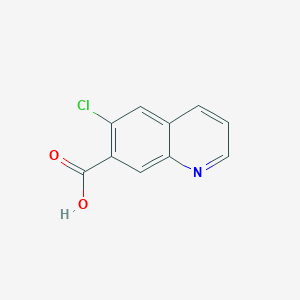
![3-({4-[({2H,3H,4H-pyrano[2,3-c]pyridin-6-yl}methyl)amino]piperidin-1-yl}methyl)-1,4,7-triazatricyclo[6.3.1.0,4,12]dodeca-6,8(12),9-triene-5,11-dione](/img/structure/B13567368.png)

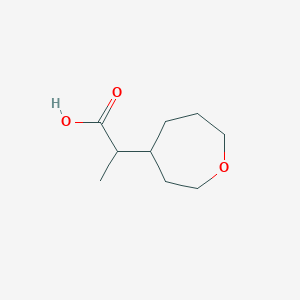

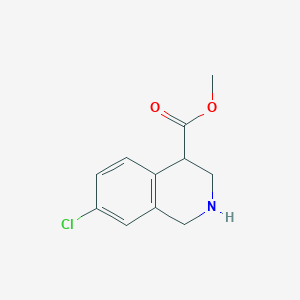
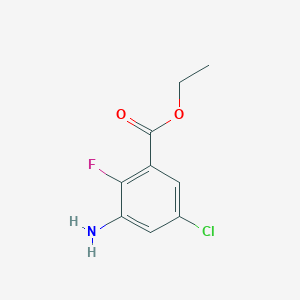
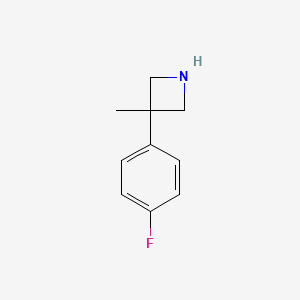
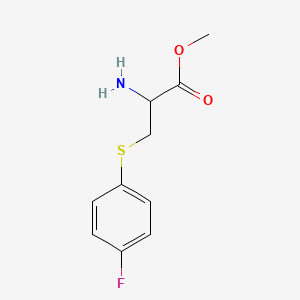

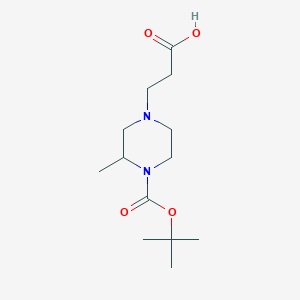

![6-Chloro-2-[(2-fluorophenyl)amino]pyridine-3-carboxylicacid](/img/structure/B13567423.png)
